molecular formula C8H7BFN3O2 B14090484 (4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid

(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14090484
M. Wt: 206.97 g/mol
InChI Key: LBBWGIKRIJOQJO-UHFFFAOYSA-N
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Description

(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the fluoro and imidazole groups on the pyridine ring, along with the boronic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H7BFN3O2

Molecular Weight

206.97 g/mol

IUPAC Name

(4-fluoro-6-imidazol-1-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H7BFN3O2/c10-7-3-8(13-2-1-11-5-13)12-4-6(7)9(14)15/h1-5,14-15H

InChI Key

LBBWGIKRIJOQJO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)N2C=CN=C2)(O)O

Origin of Product

United States

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